molecular formula C8H14S B14647305 1,1'-[Sulfanediylbis(methylene)]dicyclopropane CAS No. 53911-81-2

1,1'-[Sulfanediylbis(methylene)]dicyclopropane

Cat. No.: B14647305
CAS No.: 53911-81-2
M. Wt: 142.26 g/mol
InChI Key: XBTPZJANMGXFTM-UHFFFAOYSA-N
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Description

1,1’-[Sulfanediylbis(methylene)]dicyclopropane is a chemical compound characterized by the presence of two cyclopropane rings connected by a sulfanediylbis(methylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane can be synthesized through the reaction of cyclopropylmethyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for 1,1’-[Sulfanediylbis(methylene)]dicyclopropane are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanediylbis(methylene) bridge.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or THF.

    Substitution: Sodium hydroxide or other strong bases; in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved products with free thiol groups.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

1,1’-[Sulfanediylbis(methylene)]dicyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1’-[Sulfanediylbis(methylene)]dicyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Dibenzyl sulfide: Contains benzyl groups instead of cyclopropane rings.

    Diphenyl sulfide: Features phenyl groups in place of cyclopropane rings.

    1,1’-[Sulfanediylbis(methylene)]dibenzene: Similar structure but with benzene rings.

Uniqueness: 1,1’-[Sulfanediylbis(methylene)]dicyclopropane is unique due to its cyclopropane rings, which confer distinct chemical and physical properties

Properties

CAS No.

53911-81-2

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

cyclopropylmethylsulfanylmethylcyclopropane

InChI

InChI=1S/C8H14S/c1-2-7(1)5-9-6-8-3-4-8/h7-8H,1-6H2

InChI Key

XBTPZJANMGXFTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSCC2CC2

Origin of Product

United States

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